tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride
Overview
Description
tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring
Scientific Research Applications
tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of monomethyl auristatin e (mmae) . MMAE is a potent inhibitor of microtubule/tubulin , suggesting that the compound may indirectly affect these targets.
Mode of Action
As an intermediate in the synthesis of mmae , it likely contributes to MMAE’s ability to inhibit microtubule/tubulin . This inhibition disrupts the formation of the mitotic spindle, preventing cell division and leading to cell death .
Biochemical Pathways
The compound is involved in the synthesis of MMAE , which acts on the microtubule/tubulin pathway . By inhibiting microtubule polymerization, MMAE disrupts cell division, leading to apoptosis .
Pharmacokinetics
As an intermediate in the synthesis of mmae , its properties may influence the bioavailability of the final product.
Result of Action
As an intermediate in the synthesis of mmae , it contributes to the cytotoxic effects of MMAE on cancer cells .
Preparation Methods
The synthesis of tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyrrolidine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of a catalyst to form hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo substitution reactions where the tert-butyl group is replaced by other functional groups under specific conditions.
Comparison with Similar Compounds
tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride can be compared with similar compounds such as:
tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-phenyl-1-pyrrolidinecarboxylate: This compound has a similar pyrrolidine ring structure but differs in the functional groups attached.
tert-Butyl (3R,4S)-4-methylpyrrolidine-3-carboxylate: This compound lacks the carbamate linkage present in this compound.
tert-Butyl (3R,4S)-4-methylpyrrolidine-3-ylamine: This compound features an amine group instead of the carbamate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H/t7-,8-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXBZGWTVRXEHJ-WSZWBAFRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1NC(=O)OC(C)(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H]1NC(=O)OC(C)(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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